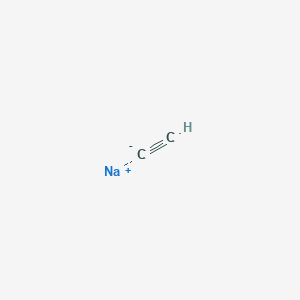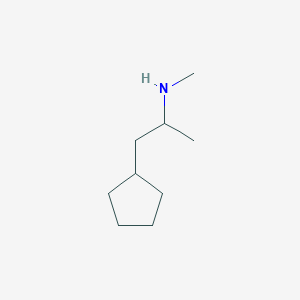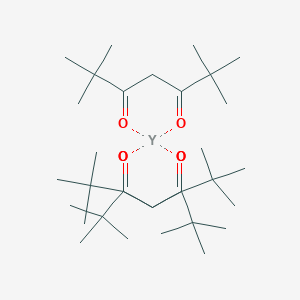
1-(2,5-Dimethylphenyl)piperazine
Overview
Description
1-(2,5-Dimethylphenyl)piperazine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Organic Cation Hydrogensulfates : This study involves the treatment of 1-(2,5-dimethylphenyl)piperazine with sulfuric acid, leading to the formation of sulfate salts. These compounds were characterized using X-ray diffraction, thermal analysis, and spectroscopic investigations, providing insights into their structural and electronic properties (Arbi et al., 2017).
Synthesis and Magnetic Properties of Organic-Inorganic Hybrid Material : This research focuses on the synthesis of this compound-1,4-dium tetrachloridocuprate(II), an organic-inorganic hybrid material. The study reveals its crystal structure and antiferromagnetic properties, highlighting potential applications in magnetic materials (Khedhiri et al., 2016).
Biological Screening and Fingerprint Applications : This study synthesizes derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide and screens them for antibacterial, antifungal, and anthelmintic activities. The research also explores the use of these compounds in latent fingerprint analysis, indicating their potential in forensic science (Khan et al., 2019).
Ultrasound-Assisted Synthesis and In Silico Modeling : This research investigates piperazine-based dithiocarbamates, focusing on their synthesis and evaluation for anticancer, thrombolytic, and hemolytic activities. The study suggests that specific substituents on the piperazine unit can influence these biological activities (Hafeez et al., 2022).
Pharmacological Effects for the Treatment of Major Depressive Disorder : A specific derivative, 1-[2-(2,4-Dimethylphenyl-sulfanyl)-phenyl]-piperazine, was evaluated for its effectiveness in treating major depressive disorders. The compound's interactions with various serotonin receptors and transporters were studied, indicating its potential as an antidepressant (Mørk et al., 2012).
Medical Implant Applications : Piperazine copolymers, including derivatives with this compound, were investigated for potential use in medical implants, particularly for cornea replacement. This study explores their thermal stability, resistance to UV radiation, and compatibility with human blood (Bruck, 1969).
Synthesis and Bioactivity of Novel Derivatives : Another study focused on synthesizing novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives and evaluating their antimicrobial properties. The compounds showed significant antibacterial and antifungal activities, indicating potential pharmaceutical applications (Rajkumar et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-3-4-11(2)12(9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIFWVMRUFKWLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143827 | |
| Record name | 1-(2,5-Xylyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013-25-8 | |
| Record name | 1-(2,5-Dimethylphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-Xylyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,5-Xylyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,5-xylyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 1-(2,5-Dimethylphenyl)piperazine forming salts with different anions?
A: this compound readily forms salts with various anions due to the presence of two nitrogen atoms in its piperazine ring. These nitrogen atoms can be protonated, leading to the formation of ionic compounds. For instance, in the study "this compound-1,4-diium tetrachloridozincate monohydrate" [], the compound forms a salt with tetrachloridozincate anions ([ZnCl4]2−), where both piperazine nitrogens are protonated. Similarly, "Synthesis and characterization of two organic cation hydrogensulfates: this compound-1,4-diium bis(hydrogensulfate) monohydrate (SI) and 1-(2,3-dimethylphenyl)piperazine-1,4-diium bis(hydrogensulfate) (SII)" [] describes the formation of salts with hydrogensulfate anions. The nature of these anions influences the crystal packing and hydrogen bonding networks within the resulting salt structures, as observed in the reported crystallographic analyses.
Q2: How does the crystal structure of this compound-1,4-diium tetrachloridocuprate(II) differ from its zinc analogue?
A: While both studies [, ] investigate this compound salts with tetrachloridometallate anions, the choice of metal ion (Zn2+ vs. Cu2+) can lead to significant differences in their crystal structures and magnetic properties. Direct comparisons require access to the full crystallographic data for both compounds, allowing for analysis of bond lengths, angles, and coordination geometries around the metal centers. Furthermore, the magnetic properties of the copper(II) complex [] suggest potential applications in magnetochemistry, a field not explored for the zinc analogue [].
Q3: What analytical techniques have been used to characterize this compound and its salts?
A: The research primarily relies on X-ray crystallography to elucidate the solid-state structures of this compound salts [, ]. This technique provides detailed information on bond lengths, angles, and intermolecular interactions within the crystal lattice. Additionally, spectroscopic techniques like NMR and IR spectroscopy are likely employed for structural confirmation and purity assessment, although specific data is not presented in the provided abstracts []. Further research may explore techniques like mass spectrometry and elemental analysis for comprehensive characterization.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide](/img/structure/B94707.png)



